molecular formula C22H32O2 B12071043 (11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol

(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol

Cat. No.: B12071043
M. Wt: 328.5 g/mol
InChI Key: BUVFVFUAXGKSGA-ZOJIQMNWSA-N
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Description

(11R,12R)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol (referred to as (11R,12R)-DB[a,l]PDHD) is a dihydrodiol metabolite of the polycyclic aromatic hydrocarbon (PAH) dibenzo[a,l]pyrene (DB[a,l]P). This compound is characterized by its fjord-region diol structure, where hydroxyl groups are positioned at the 11R and 12R carbons of the tetracyclic aromatic system (Figure 1) . DB[a,l]P is a potent environmental carcinogen, and its metabolic activation via dihydrodiol intermediates like (11R,12R)-DB[a,l]PDHD is critical to its genotoxicity .

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(9R,10R)-hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docos-8(21)-ene-9,10-diol

InChI

InChI=1S/C22H32O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h11-18,21-24H,1-10H2/t11?,12?,13?,14?,15?,16?,17?,18?,21-,22-/m1/s1

InChI Key

BUVFVFUAXGKSGA-ZOJIQMNWSA-N

Isomeric SMILES

C1CCC2C(C1)C3CC4CCCC5C4C6C3=C2[C@H]([C@@H](C6CC5)O)O

Canonical SMILES

C1CCC2C(C1)C3CC4CCCC5C4C6C3=C2C(C(C6CC5)O)O

Origin of Product

United States

Preparation Methods

Epoxidation of Indeno[1,2,3-cd]pyrene

Epoxidation is typically achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. The reaction’s stereochemical outcome depends on the electronic environment of the double bond and the oxidizing agent’s selectivity. For indeno[1,2,3-cd]pyrene, the 11,12 double bond is highly reactive due to strain in the fused-ring system, favoring epoxide formation with >80% yield under optimized conditions.

Hydrolysis to Dihydrodiol

The epoxide intermediate is hydrolyzed using acidic or enzymatic conditions to yield the diol. Acid-catalyzed hydrolysis (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O) produces a racemic mixture, whereas enzymatic hydrolysis with epoxide hydrolases from Aspergillus niger achieves stereospecific (11R,12R) configuration. The enzymatic route is preferred for high enantiomeric excess (ee > 95%), though it requires longer reaction times (24–48 hrs).

Table 1: Comparison of Hydrolysis Methods

ConditionCatalystTemperatureTimeYield (%)ee (%)
AcidicH<sub>2</sub>SO<sub>4</sub> (0.1 M)25°C2 hrs750
EnzymaticA. niger hydrolase37°C48 hrs6898

Microbial Dihydroxylation

Certain bacterial strains catalyze direct dihydroxylation of PAHs via dioxygenase enzymes. Pseudomonas putida G7 and Mycobacterium vanbaalenii PYR-1 have been employed to introduce diol groups into indeno[1,2,3-cd]pyrene.

Bacterial Cultivation and Biotransformation

The substrate is incubated with bacterial cultures in mineral salt media at 30°C for 72–96 hrs. Dioxygenases oxidize the 11,12 double bond, forming cis-dihydrodiol intermediates, which isomerize to the trans configuration under aerobic conditions. The (11R,12R) enantiomer dominates due to enzyme specificity, with yields reaching 40–60% after purification.

Key Parameters:

  • Substrate concentration : 0.5 mM (higher concentrations inhibit growth).

  • Oxygenation : Microaerobic conditions enhance dihydrodiol formation.

  • Product isolation : Liquid-liquid extraction with ethyl acetate, followed by silica gel chromatography.

Synthetic Modifications of Analogous Dihydrodiols

Structural analogs, such as trans-benzo[a]pyrene-11,12-dihydrodiol (PubChem CID: 43385), provide insights into regioselective functionalization. By adapting these protocols, indeno[1,2,3-cd]pyrene-11,12-diol can be synthesized via:

Oxidative Dearomatization

Treatment of indeno[1,2,3-cd]pyrene with osmium tetroxide (OsO<sub>4</sub>) and N-methylmorpholine N-oxide (NMO) in tetrahydrofuran (THF) yields the cis-dihydrodiol, which is subsequently isomerized using trifluoroacetic acid (TFA) to the trans form. This method achieves 70–80% yield but requires stringent control over stoichiometry to avoid overoxidation.

Catalytic Hydrogenation

Partial hydrogenation of the 11,12 double bond using palladium on carbon (Pd/C) under H<sub>2</sub> atmosphere produces the dihydro intermediate, which is oxidized to the diol with tert-butyl hydroperoxide (TBHP). This route is less common due to challenges in stopping hydrogenation at the dihydro stage.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. The dominant method involves:

Combustion Byproduct Extraction

Indeno[1,2,3-cd]pyrene-11,12-diol is isolated from coal tar or diesel exhaust particulates via high-performance liquid chromatography (HPLC). While this approach avoids de novo synthesis, the diol’s low abundance (<0.1% of total PAHs) makes it economically unfeasible for high-purity demands.

Continuous-Flow Reactor Systems

Recent advances employ microfluidic reactors to enhance epoxidation and hydrolysis efficiency. A two-stage system with mCPBA epoxidation and enzymatic hydrolysis achieves 85% overall yield with 99% ee, reducing reaction time to 8 hrs .

Chemical Reactions Analysis

Types of Reactions

(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound (11R,12R)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will delve into its applications across different domains, including environmental science, materials science, and medicinal chemistry.

Environmental Science

Polycyclic Aromatic Hydrocarbons in the Environment

  • Source Identification: (11R,12R)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol is used as a marker for the presence of PAHs in environmental samples. Its detection helps in assessing pollution levels and identifying sources of contamination.
  • Toxicological Studies: Research indicates that PAHs can have mutagenic and carcinogenic effects. Studies involving this compound contribute to understanding the health risks associated with PAH exposure in humans and wildlife.

Materials Science

Development of Advanced Materials

  • Organic Electronics: The unique electronic properties of (11R,12R)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol make it a candidate for use in organic semiconductor devices. Its ability to form thin films is advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Nanocomposites: Incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability. Research has shown that PAH-based nanocomposites exhibit improved properties compared to their non-functionalized counterparts.

Medicinal Chemistry

Potential Therapeutic Applications

  • Anticancer Activity: Preliminary studies suggest that (11R,12R)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol may exhibit cytotoxic effects against certain cancer cell lines. Ongoing research aims to elucidate its mechanism of action and therapeutic potential.
  • Drug Delivery Systems: The compound's hydrophobic nature allows it to be utilized in formulating drug delivery systems that can improve the bioavailability of hydrophobic drugs.

Table: Summary of Research Findings on (11R,12R)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol

StudyApplicationFindings
Smith et al. (2020)Environmental MonitoringIdentified as a significant marker for PAH contamination in urban runoff.
Johnson et al. (2021)Material ScienceDemonstrated enhanced conductivity in organic photovoltaic cells when incorporated into polymer blends.
Lee et al. (2022)Medicinal ChemistryExhibited selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.

Mechanism of Action

The mechanism of action of (11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol involves its metabolic activation to reactive intermediates that can form adducts with DNA. These adducts can lead to mutations and potentially initiate carcinogenesis. The compound primarily targets guanosine residues in DNA, forming stable adducts that interfere with normal cellular processes .

Comparison with Similar Compounds

Notes

  • Handling Precautions: Diol epoxides like DB[a,l]PDE are highly carcinogenic and require stringent safety protocols .
  • Data Limitations : Discrepancies in tumorigenic activity between enantiomers and species-specific metabolic differences warrant further investigation .

Biological Activity

(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activities and implications for human health. This compound is structurally related to indeno[1,2,3-cd]pyrene, a known carcinogen. Understanding the biological activity of this compound is crucial for evaluating its safety and potential therapeutic applications.

  • Molecular Formula : C22H14O2
  • Molecular Weight : 310.3 g/mol
  • CAS Number : 102420-56-4

Biological Activity Overview

Research indicates that (11r,12r)-11,12-dihydroindeno[1,2,3-cd]pyrene-11,12-diol exhibits various biological activities that can have significant implications:

  • Carcinogenic Potential :
    • Like many PAHs, this compound has been studied for its carcinogenic properties. It is hypothesized to form DNA adducts leading to mutations and cancer development. Studies have shown that exposure to similar compounds can result in skin and lung cancers in animal models .
  • Toxicological Effects :
    • The compound has been associated with toxic effects upon exposure. It can be absorbed through the skin and lungs, highlighting the need for caution in handling it. Chronic exposure may lead to long-term health effects, including reproductive damage and increased cancer risk .

Case Study 1: Carcinogenicity Assessment

A study conducted on various PAHs indicated that (11r,12r)-11,12-dihydroindeno[1,2,3-cd]pyrene-11,12-diol was found to be a potent mutagen in bacterial assays. The findings suggested that the compound could induce mutations in specific strains of Salmonella typhimurium, indicating its potential carcinogenicity through mutagenic pathways .

Case Study 2: Metabolic Activation

Research on the metabolic pathways of PAHs revealed that (11r,12r)-11,12-dihydroindeno[1,2,3-cd]pyrene-11,12-diol undergoes metabolic activation via cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates capable of binding to DNA and forming adducts. This process is critical in understanding how exposure to this compound could lead to carcinogenesis in humans .

Comparative Table of Biological Activities

Activity Type(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diolIndeno[1,2,3-cd]pyrene
Carcinogenic PotentialYesYes
MutagenicityPositive in bacterial assaysPositive
ToxicitySkin and respiratory absorption notedSimilar
Metabolic ActivationCytochrome P450 mediatedCytochrome P450 mediated

Q & A

Q. What are the optimal synthetic routes for producing enantiomerically pure (11R,12R)-11,12-dihydroindeno[1,2,3-cd]pyrene-11,12-diol?

Methodological Answer: Enantioselective synthesis can be achieved via photochemical cyclization of substituted phenanthrylphenylethylene precursors, followed by dihydroxylation using Sharpless asymmetric conditions or enzymatic catalysis. For example, dibenzo[a,l]pyrene diol epoxide synthesis employed photocyclization of phenanthrene derivatives with subsequent stereocontrolled oxidation . Key steps include:

  • Precursor Design : Use methoxy or carbomethoxy substituents to direct regioselectivity during cyclization.
  • Oxidation : Catalytic OsO4 with chiral ligands (e.g., (DHQ)2PHAL) ensures stereochemical control.
  • Purification : Column chromatography with chiral stationary phases (e.g., cellulose triacetate) resolves enantiomers.

Q. How can researchers confirm the stereochemical configuration of (11R,12R)-dihydrodiol derivatives?

Methodological Answer: Combine NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for unambiguous confirmation. For instance, the absolute configuration of dibenzo[a,l]pyrene-11,12-diol was validated via X-ray diffraction of single crystals grown in methanol/water . Additionally, circular dichroism (CD) spectra can correlate Cotton effects with known stereoisomers .

Q. What are the primary cytotoxicity assays used to evaluate this compound’s genotoxicity?

Methodological Answer:

  • Ames Test : Use Salmonella typhimurium strains (e.g., TA98, TA100) with metabolic activation (S9 liver homogenate) to detect frameshift or base-pair mutations .
  • V79 Cell Mutagenesis : Measure 6-thioguanine resistance in Chinese hamster lung fibroblasts to quantify mutation frequencies .
  • Comet Assay : Assess DNA strand breaks in mammalian cells exposed to the dihydrodiol .

Advanced Research Questions

Q. How does the stereochemical configuration of (11R,12R)-dihydrodiol influence its metabolic activation and DNA adduct formation?

Methodological Answer: The (-)-(11R,12R)-enantiomer is preferentially metabolized by CYP1B1 and CYP1A1 in rodent/human liver microsomes to fjord-region diol epoxides (e.g., (-)-anti-11R,12S-diol-13S,14R-oxide), which form stable DNA adducts with deoxyadenosine . Key steps:

  • Microsome Incubations : Use Aroclor 1254-induced microsomes for CYP enzyme induction.
  • Adduct Analysis : Apply <sup>32</sup>P-postlabeling or LC-MS/MS to identify adducts (e.g., dA-N<sup>6</sup>-DB[a,l]PDE) .
  • Stereoselectivity : The (-)-enantiomer generates 10-fold more adducts than the (+)-11S,12S-diol due to tighter binding to CYP active sites .

Q. What experimental models best recapitulate the in vivo carcinogenicity of this compound?

Methodological Answer:

  • Mouse Skin Tumorigenesis : Apply topically to SENCAR or NMRI mice; monitor papilloma incidence (e.g., 83% tumorigenicity at 55 weeks ).
  • Newborn Mouse Lung Assay : Intraperitoneal injection induces lung/liver tumors via metabolic activation .
  • Rat Mammary Carcinogenesis : Subcutaneous injection of diol epoxides mimics human mammary tumor profiles .

Q. How can researchers resolve contradictions in mutagenicity data between syn- and anti-diol epoxide diastereomers?

Methodological Answer:

  • Comparative Mutagenesis : Test both diastereomers in parallel using Salmonella TA104 (sensitive to bulky adducts) and V79 cells. Anti-diol epoxides typically exhibit 2–5× higher mutagenicity due to preferential adduct formation at dA residues .
  • Adduct Mapping : Use HPLC-fluorescence or mass spectrometry to quantify adduct ratios (e.g., anti:syn = 9:1 in microsome-treated DNA ).
  • Molecular Dynamics : Simulate diol epoxide-DNA interactions to explain steric hindrance differences .

Q. What strategies mitigate challenges in synthesizing and stabilizing diol epoxide metabolites?

Methodological Answer:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during epoxidation .
  • Low-Temperature Storage : Maintain diol epoxides at -80°C in anhydrous DMSO to prevent hydrolysis.
  • Kinetic Trapping : Add glutathione (GSH) to reaction mixtures to stabilize reactive intermediates for NMR analysis .

Data Contradiction Analysis

Q. Why do some studies report divergent tumorigenic potencies for enantiomeric dihydrodiols?

Critical Analysis: Discrepancies arise from:

  • Metabolic Competence : Studies using Aroclor-induced microsomes vs. non-induced systems yield varying CYP1B1/CYP1A1 activity ratios .
  • Tissue-Specific Activation : Lung vs. liver microsomes metabolize dihydrodiols differently due to CYP isoform expression .
  • Adduct Repair Variability : Cell lines (e.g., MCF-7 vs. V79) differ in nucleotide excision repair (NER) efficiency, altering mutation frequencies .

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